2-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide
Overview
Description
2-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide is a useful research compound. Its molecular formula is C14H8Cl3IN2OS and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.84676 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Potential
Pro-apoptotic Indapamide Derivatives as Anticancer Agents A study explored the synthesis of indapamide derivatives, including compounds structurally similar to 2-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide, highlighting their proapoptotic activity against melanoma cell lines. One derivative demonstrated significant growth inhibition, indicating potential anticancer properties Ö. Yılmaz et al., 2015.
Material Science and Polymerization
The Solid-State Polymerization of Dihaloaminobenzoylchlorides Research on the solid-state polymerization of dihaloaminobenzoylchlorides, which shares a functional group with the compound , suggests applications in material science, particularly in the development of solid polybenzamides with unique structural properties R. Sandor & B. Foxman, 2000.
Photocatalytic Degradation and Environmental Applications
Effects of Adsorbents in Photocatalytic Degradation A study on the photocatalytic degradation of propyzamide, a compound structurally related to this compound, shows the potential environmental applications of similar compounds in enhancing the rate of mineralization of pollutants when used with adsorbent supports T. Torimoto et al., 1996.
Crystal Engineering and Molecular Interaction Studies
Crystal Engineering with Hydrogen and Halogen Bonds Research on molecular interactions involving compounds with iodobenzamide groups highlights the potential of this compound in crystal engineering. The study emphasizes the utilization of hydrogen and halogen bonds for designing crystalline structures, offering insights into the compound's role in material science B. K. Saha et al., 2005.
Properties
IUPAC Name |
2-chloro-N-[(2,4-dichlorophenyl)carbamothioyl]-5-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3IN2OS/c15-7-1-4-12(11(17)5-7)19-14(22)20-13(21)9-6-8(18)2-3-10(9)16/h1-6H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPHCBNUWISEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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